![molecular formula C17H19BrO3 B4888573 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in treating various diseases and conditions.
Mecanismo De Acción
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is a selective β3-adrenergic receptor agonist. It binds to and activates the β3-adrenergic receptors, which are primarily located in adipose tissue and skeletal muscle. Activation of these receptors leads to increased lipolysis in adipose tissue and increased glucose uptake and energy expenditure in skeletal muscle.
Biochemical and Physiological Effects:
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has several biochemical and physiological effects. It increases lipolysis in adipose tissue, leading to the release of free fatty acids into the bloodstream. It also increases glucose uptake and energy expenditure in skeletal muscle, which may help in the treatment of type 2 diabetes and obesity. Additionally, 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other adrenergic receptors. However, one limitation of using 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is its relatively low potency compared to other β3-adrenergic receptor agonists. This may require higher concentrations of the drug to achieve the desired effects, which could lead to potential toxicity issues.
Direcciones Futuras
There are several future directions for research on 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is in the development of more potent and selective β3-adrenergic receptor agonists. Additionally, further studies are needed to determine the long-term effects and potential toxicity of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. Finally, there is potential for the use of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in the treatment of other diseases and conditions, such as inflammatory diseases and certain types of cancer.
Conclusion:
In conclusion, 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is a selective β3-adrenergic receptor agonist that has potential use in the treatment of obesity, diabetes, and other diseases and conditions. Its mechanism of action involves activation of the β3-adrenergic receptor, which leads to increased lipolysis in adipose tissue and increased glucose uptake and energy expenditure in skeletal muscle. While there are advantages to using 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments, there are also limitations, such as its relatively low potency. Future research directions include the development of more potent and selective β3-adrenergic receptor agonists and further studies on the long-term effects and potential toxicity of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene.
Métodos De Síntesis
The synthesis of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene involves several steps. The first step is the synthesis of 2-bromophenol, which is then reacted with propylene oxide to form 3-(2-bromophenoxy)propylene oxide. This intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of a base to form 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. The final product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential use in treating various diseases and conditions. One of the most promising applications of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is in the treatment of obesity and diabetes. Studies have shown that 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene can increase insulin sensitivity and improve glucose uptake in skeletal muscle, which may help in the treatment of type 2 diabetes. Additionally, 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to increase energy expenditure and reduce body weight in animal models of obesity.
Propiedades
IUPAC Name |
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-13-8-9-16(17(12-13)19-2)21-11-5-10-20-15-7-4-3-6-14(15)18/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEBCZOMBPEOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

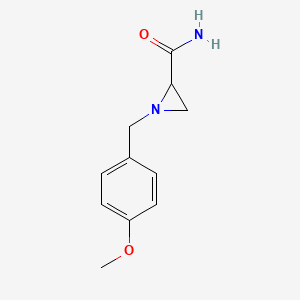
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)
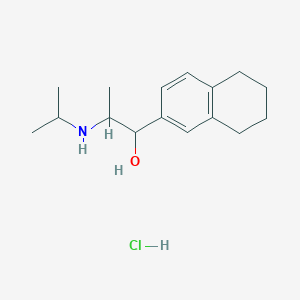
![1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)
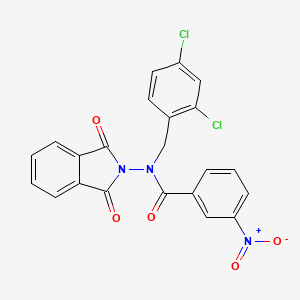
![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
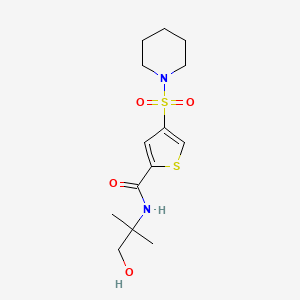
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4888559.png)

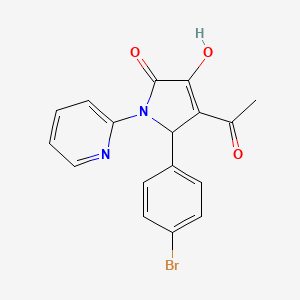
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4888575.png)